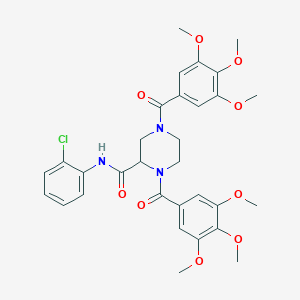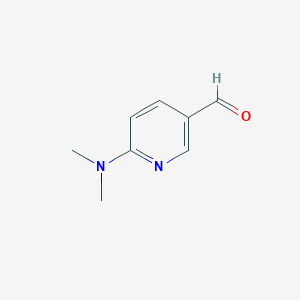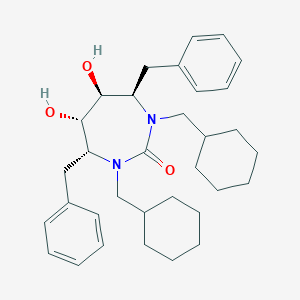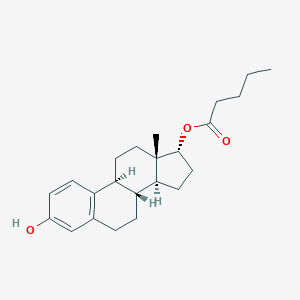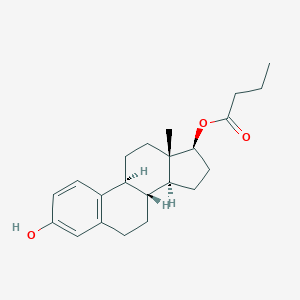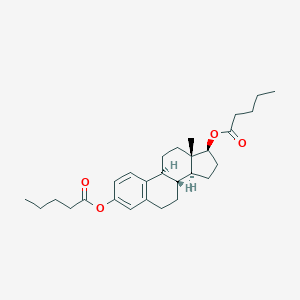![molecular formula C7H10N4 B137859 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151521-69-6](/img/structure/B137859.png)
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole (EMPT) is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyrazolo-triazole derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is not fully understood. However, it has been proposed that 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole may act by inhibiting various enzymes and proteins involved in biological processes. For example, 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been found to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been found to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been found to exhibit antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is also stable under normal lab conditions and can be stored for long periods. However, 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has some limitations for use in lab experiments. It is not water-soluble, which limits its use in aqueous solutions. 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is also relatively expensive compared to other compounds used in scientific research.
Orientations Futures
There are several future directions for the study of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole. One potential direction is the synthesis of new derivatives of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole with improved biological activities. Another direction is the study of the mechanism of action of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole in more detail, which could lead to the development of new drugs for various diseases. Finally, the potential use of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole in catalytic reactions and the synthesis of other compounds should be explored further.
Conclusion:
In conclusion, 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits various biochemical and physiological effects and has potential applications in the treatment of various diseases. The synthesis method of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is relatively simple, and it has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole involves the reaction between 2-methyl-4-nitro-1H-pyrazole and ethyl hydrazinecarboxylate in the presence of a catalyst. The reaction yields 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole as a yellow solid with a melting point of 153-155°C. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been studied for its potential use as a ligand in metal complexes for catalytic reactions. In addition, 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been found to have potential use in the synthesis of other pyrazolo-triazole derivatives.
Propriétés
Numéro CAS |
151521-69-6 |
|---|---|
Nom du produit |
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole |
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
6-ethyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-4-7-8-5(2)9-11(7)10-6/h4,10H,3H2,1-2H3 |
Clé InChI |
AYVJSYMODXFFEO-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=NC(=NN2N1)C |
SMILES canonique |
CCC1=CC2=NC(=NN2N1)C |
Synonymes |
1H-Pyrazolo[1,5-b][1,2,4]triazole, 6-ethyl-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




